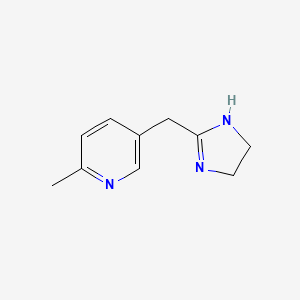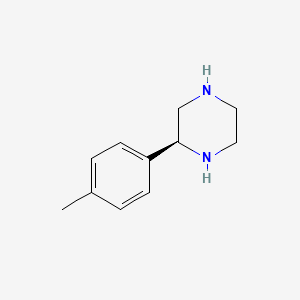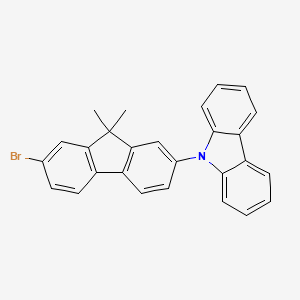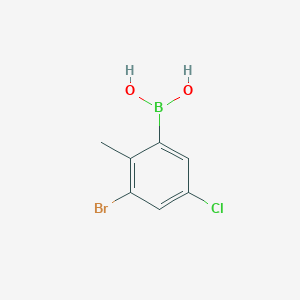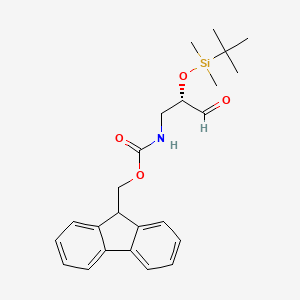
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate is a complex organic compound that features a fluorenylmethyl group, a tert-butyldimethylsilyl-protected hydroxyl group, and a carbamate functional group. This compound is often used in organic synthesis, particularly in the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF).
Formation of Carbamate: The carbamate group is introduced by reacting the protected hydroxyl compound with an appropriate isocyanate or carbamoyl chloride under mild conditions.
Industrial Production Methods
the general principles of organic synthesis, such as the use of flow microreactors for efficient and sustainable synthesis, can be applied .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate involves the protection of functional groups through the formation of stable silyl ethers and carbamates. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site . The carbamate group can be selectively deprotected under mild conditions, allowing for the controlled release of the functional group .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether: Used in similar applications for protecting hydroxyl groups.
tert-Butyldimethylsilyl chloride: Commonly used silylating agent for protecting alcohols.
tert-Butyldimethylsilyl (S)-(-)-glycidyl ether: Another glycidol derivative with similar protective properties.
Uniqueness
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate is unique due to its combination of a fluorenylmethyl group and a tert-butyldimethylsilyl-protected hydroxyl group, which provides enhanced stability and selectivity in synthetic applications .
Propiedades
Fórmula molecular |
C24H31NO4Si |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-oxopropyl]carbamate |
InChI |
InChI=1S/C24H31NO4Si/c1-24(2,3)30(4,5)29-17(15-26)14-25-23(27)28-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,15,17,22H,14,16H2,1-5H3,(H,25,27)/t17-/m0/s1 |
Clave InChI |
VZQTUFLGHUQLHT-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


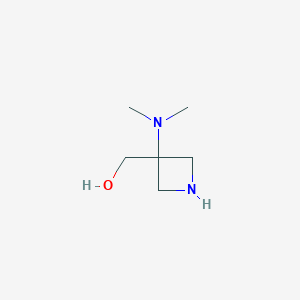

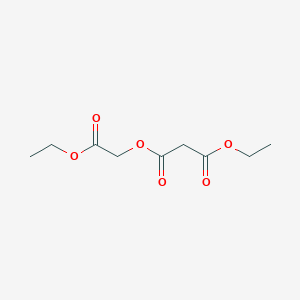

![6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)
![3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12827515.png)
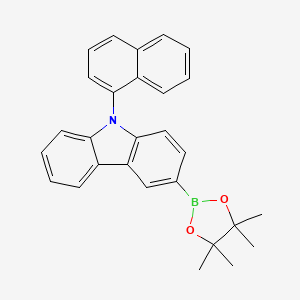

![4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol](/img/structure/B12827524.png)
![1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12827525.png)
